molecular formula C14H13F3N2O2S B3060858 Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate CAS No. 918793-30-3

Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate

Cat. No.: B3060858
CAS No.: 918793-30-3
M. Wt: 330.33
InChI Key: WDKPKGFNTPCZAN-UHFFFAOYSA-N
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Description

Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate is a synthetic organic compound that features a thiazole ring substituted with an ethyl acetate group and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 4-(trifluoromethyl)aniline with a thiazole derivative. One common method includes the use of ethyl bromoacetate as a starting material, which undergoes nucleophilic substitution with 4-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

ethyl 2-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-9(4-6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKPKGFNTPCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730179
Record name Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918793-30-3
Record name Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-3-oxo-butyric acid ethyl ester was added to a suspension of (4-trifluoromethyl-phenyl)-thiourea (3 grams), obtained in step (ii), in ethanol (20 mL) and refluxed for about 12 hrs. The reaction mixture was cooled and the solid obtained was filtered and dried to give the pure product (4.1 grams).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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